molecular formula C8H13N3O2 B13323042 5-Amino-1-methyl-4-(propan-2-YL)-1H-pyrazole-3-carboxylic acid

5-Amino-1-methyl-4-(propan-2-YL)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13323042
M. Wt: 183.21 g/mol
InChI Key: GXAPXRHNDMYFFZ-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-4-(propan-2-YL)-1H-pyrazole-3-carboxylic acid is a chemical compound with a unique structure that includes an amino group, a methyl group, and a carboxylic acid group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-4-(propan-2-YL)-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3,5-diisopropyl-1-pyrazole with terephthalaldehyde in anhydrous methanol at room temperature for several days . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-4-(propan-2-YL)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered functional groups.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Amino-1-methyl-4-(propan-2-YL)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Amino-1-methyl-4-(propan-2-YL)-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-methyl-4-(propan-2-YL)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-amino-1-methyl-4-propan-2-ylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-4(2)5-6(8(12)13)10-11(3)7(5)9/h4H,9H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAPXRHNDMYFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N(N=C1C(=O)O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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